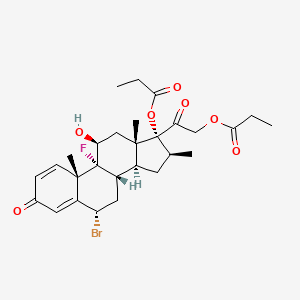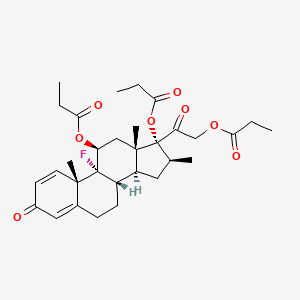
Cefprozil Impurity 5
Vue d'ensemble
Description
Cefprozil Impurity 5 is an impurity of cefprozil . Its IUPAC name is (6R,7R)-7- [ [ (2R)-2-amino-2- (4-hydroxyphenyl)acetyl]amino]-8-oxo-3- [ (Z)-prop-1-enyl]-5-thia-1-azabicyclo [4.2.0]oct-3-ene-2-carboxylic acid .
Synthesis Analysis
The synthesis of cefprozil involves the condensation of the acid chloride of p-hydroxy phenyl glycine or mixed anhydride of Dane salt with 7-amino-3- (propen-1-yl)-3- cephem-4-carboxylic acid (7-APCA) . A process impurity, ethoxycarbonylcefprozil, formed in the synthesis of cefprozil was controlled with the addition of a catalytic amount of methanesulfonic acid .Molecular Structure Analysis
The molecular formula of Cefprozil Impurity 5 is C18H19N3O5S . The molecular weight is 389.43 . The InChI key is XVODGAGODXWUEH-OAYHDYIPSA-N .Applications De Recherche Scientifique
Analytical Methods Development
- HPLC for Related Substances : A method using RP-HPLC was established for determining related substances in cefprozil, showing ideal resolution between cefprozil and its related substances. This method is noted for its simplicity and accuracy (Guo-cheng, 2009).
- RP-HPLC in Powder for Oral Suspension : Development and validation of RP-HPLC method for estimating impurities in cefprozil's powder form for oral suspension were performed, using a gradient elution and UV detection at 290 nm (Reddy et al., 2011).
- High-Performance Thin-Layer Chromatography : A study focused on the stability of cefprozil monohydrate under various stress conditions, employing high-performance thin-layer chromatography (HPTLC) for separation and analysis (Gawande & Bothara, 2014).
Stability and Degradation Studies
- UV Spectrophotometric Method : A UV spectrophotometric method was developed to study the stress degradation behavior of cefprozil, demonstrating that cefprozil undergoes degradation under all stress conditions (Jadhav et al., 2013).
Pharmacodynamic and Pharmacokinetic Studies
- Pharmacodynamic Assessment : A study conducted to define the pharmacodynamic profile of cefprozil against Streptococcus pneumoniae using a murine model, helping to better understand its effectiveness (Nicolau et al., 2000).
- Multiple-Dose Pharmacokinetics : Research on the pharmacokinetics of cefprozil in healthy volunteers after multiple doses, providing insights into its absorption, elimination, and impact on intestinal flora (Lode et al., 1992).
Biosynthesis and Optimization
- Aqueous Two-Phase System : A study on improving the yield of cefprozil and obtaining a purer product in an aqueous two-phase system, using specific copolymers (Pan et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-8,12-14,17,22H,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,14?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODGAGODXWUEH-OAYHDYIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefprozil Impurity 5 | |
CAS RN |
1000980-59-5 | |
| Record name | (6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-((R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO)-8-OXO-3-((Z)-PROP-1-EN-1-YL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-3-ENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943R0XQ363 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















